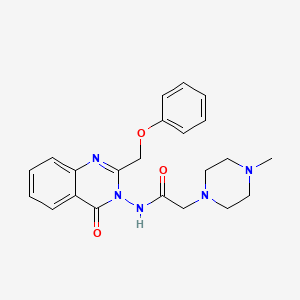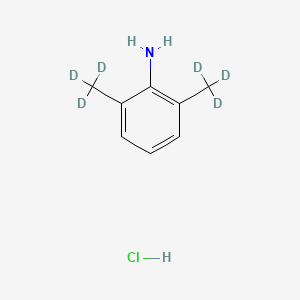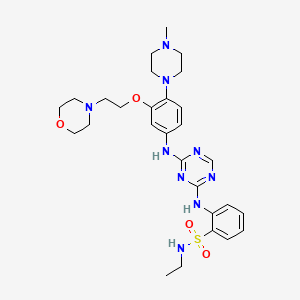
Fgfr3-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fgfr3-IN-2 is a potent and selective inhibitor of fibroblast growth factor receptor 3 (FGFR3). This compound has shown significant potential in the research and treatment of various cancers, particularly bladder cancer. FGFR3 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR3 signaling is implicated in several cancers, making it a valuable target for therapeutic intervention .
Vorbereitungsmethoden
The synthesis of Fgfr3-IN-2 involves several steps, including the preparation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions and using advanced purification techniques to achieve the desired quality and quantity of the compound .
Analyse Chemischer Reaktionen
Fgfr3-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Fgfr3-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the FGFR3 signaling pathway and its role in various cellular processes. In biology, this compound is used to investigate the effects of FGFR3 inhibition on cell proliferation, differentiation, and survival .
In medicine, this compound has shown promise as a therapeutic agent for the treatment of cancers that involve FGFR3 dysregulation, such as bladder cancer. Clinical trials have demonstrated its efficacy in inhibiting tumor growth and improving patient outcomes . In the industry, this compound is used in the development of new drugs and therapeutic strategies targeting FGFR3 .
Wirkmechanismus
Fgfr3-IN-2 exerts its effects by selectively inhibiting the activity of FGFR3. The compound binds to the ATP-binding site of FGFR3, preventing the receptor from phosphorylating its downstream targets. This inhibition disrupts the FGFR3 signaling pathway, leading to reduced cell proliferation, increased apoptosis, and decreased tumor growth .
The molecular targets of this compound include various proteins and enzymes involved in the FGFR3 signaling pathway, such as ERK1/2, PI3K-AKT, and RAS-MEK-ERK. By targeting these pathways, this compound effectively modulates cellular processes that are critical for cancer progression .
Vergleich Mit ähnlichen Verbindungen
Fgfr3-IN-2 is unique in its high selectivity and potency for FGFR3 compared to other similar compounds. Some of the similar compounds include erdafitinib, pemigatinib, and infigratinib. These compounds also target FGFRs but may have different selectivity profiles and clinical applications .
Erdafitinib: Approved for the treatment of urothelial carcinoma with FGFR2/3 alterations.
Pemigatinib: Used for treating cholangiocarcinoma with FGFR2 fusions and/or rearrangements.
Infigratinib: Another FGFR1/2/3 inhibitor used in various cancers.
This compound stands out due to its specific inhibition of FGFR3, making it a valuable tool for research and therapeutic applications targeting this receptor .
Eigenschaften
Molekularformel |
C28H39N9O4S |
|---|---|
Molekulargewicht |
597.7 g/mol |
IUPAC-Name |
N-ethyl-2-[[4-[4-(4-methylpiperazin-1-yl)-3-(2-morpholin-4-ylethoxy)anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C28H39N9O4S/c1-3-31-42(38,39)26-7-5-4-6-23(26)33-28-30-21-29-27(34-28)32-22-8-9-24(37-12-10-35(2)11-13-37)25(20-22)41-19-16-36-14-17-40-18-15-36/h4-9,20-21,31H,3,10-19H2,1-2H3,(H2,29,30,32,33,34) |
InChI-Schlüssel |
FOZHPNQPNMFWAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=CC=CC=C1NC2=NC=NC(=N2)NC3=CC(=C(C=C3)N4CCN(CC4)C)OCCN5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


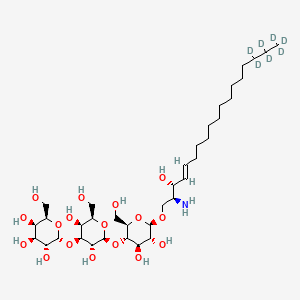
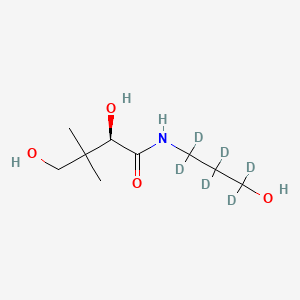
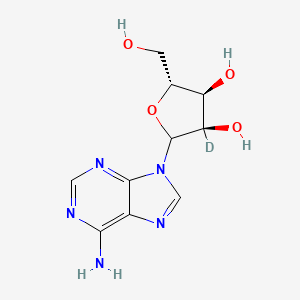

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
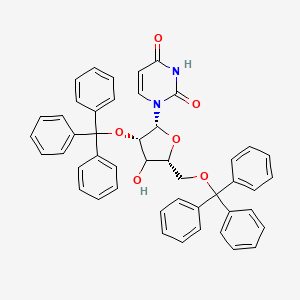
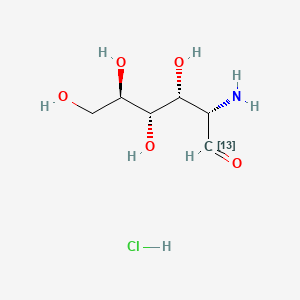
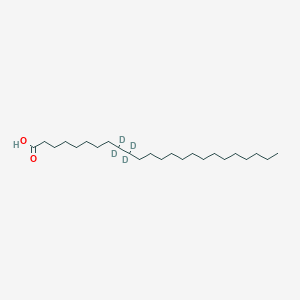
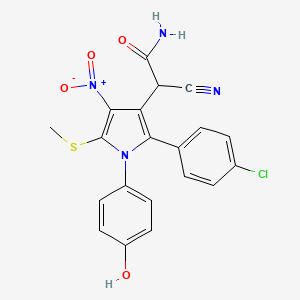
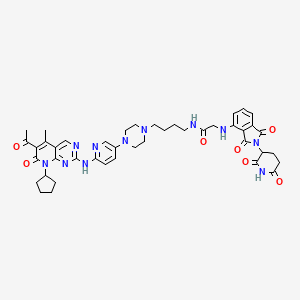
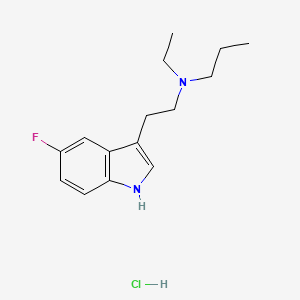
![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
